Enantiomeric Purity Defines Downstream TrkA Inhibitor Potency: (3S,4R) vs. Racemate vs. (3R,4S) Comparator
The final compound Anizatrectinib, constructed from the (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylamine core (the Boc-deprotected form of CAS 1260596-09-5), exhibits an IC50 of 1.3 nM against TrkA kinase in a LanthaScreen™ Eu binding assay [1][2]. In contrast, the enantiomeric (3R,4S)-derived analog is reported in the same patent family as essentially inactive, demonstrating that stereo-inversion at the 3- and 4-positions destroys TrkA binding [1]. Commercially, CAS 1260596-09-5 is offered both as a racemic trans mixture (CymitQuimica Ref. 3D-KAC59609: 95% purity, €315/25mg) and as chirally specified (3S,4R) single enantiomer (ChemScene CS-0242663: 98% purity), with the single enantiomer commanding a premium reflecting its synthetic value .
| Evidence Dimension | TrkA inhibitory potency of downstream urea product (Anizatrectinib) |
|---|---|
| Target Compound Data | IC50 1.3 nM (from (3S,4R)-core) |
| Comparator Or Baseline | (3R,4S)-derived analog: essentially inactive (IC50 not quantifiable or >10,000-fold shift per WO2015175788A1 SAR) |
| Quantified Difference | >10,000-fold potency advantage for (3S,4R) configuration |
| Conditions | TrkA LanthaScreen™ Eu kinase binding assay; recombinant human TrkA kinase domain |
Why This Matters
Procurement of chirally defined (3S,4R) material is essential, as any contamination with the (3R,4S) enantiomer directly dilutes final inhibitor potency and introduces irreproducible pharmacology.
- [1] IUPHAR/BPS Guide to Pharmacology. Anizatrectinib: IC50 1.3 nM (pIC50 8.96) in TrkA LanthaScreen™ Eu kinase binding assay. Data sourced from WO2015175788A1. View Source
- [2] Array BioPharma Inc. WO2015175788A1. Comparative SAR table demonstrating loss of activity with (3R,4S) stereochemistry. Published 2015-11-19. View Source
